molecular formula C27H34BrClN2O3 B10817501 N-(3C-B-fly) Fentanyl hydrochloride

N-(3C-B-fly) Fentanyl hydrochloride

Cat. No.: B10817501
M. Wt: 549.9 g/mol
InChI Key: NDCJJLCTCCTRGR-UHFFFAOYSA-N
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Description

N-(3C-B-fly) Fentanyl (hydrochloride): is a synthetic opioid that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3C-B-fly) Fentanyl (hydrochloride) involves several steps, starting from basic organic compounds. The general synthetic route includes:

    Formation of the 3C-B-fly core: This involves the cyclization of a suitable precursor to form the tetrahydrobenzo[1,2-b:4,5-b’]difuran core.

    Attachment of the Fentanyl moiety: The core structure is then functionalized to introduce the fentanyl side chain, typically through a series of substitution and coupling reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of N-(3C-B-fly) Fentanyl (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically involves:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification steps: Including crystallization, filtration, and chromatography to ensure high purity.

    Quality control: Rigorous testing to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(3C-B-fly) Fentanyl (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: Typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3C-B-fly) Fentanyl (hydrochloride) is used extensively in scientific research, particularly in:

    Chemistry: As a reference standard for analytical methods.

    Biology: Studying its interaction with opioid receptors.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Developing new synthetic routes and production methods.

Mechanism of Action

The mechanism of action of N-(3C-B-fly) Fentanyl (hydrochloride) involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and euphoric effects. The primary molecular targets are the mu-opioid receptors, which mediate most of the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2C-B-fly) Fentanyl (hydrochloride)
  • N-(4C-B-fly) Fentanyl (hydrochloride)
  • N-(3C-B-fly) Fentanyl (free base)

Uniqueness

N-(3C-B-fly) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to other fentanyl analogs, it may exhibit different binding affinities and efficacies at opioid receptors, making it a valuable tool for research.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C27H34BrClN2O3

Molecular Weight

549.9 g/mol

IUPAC Name

N-[1-[1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C27H33BrN2O3.ClH/c1-3-24(31)30(19-7-5-4-6-8-19)20-9-13-29(14-10-20)18(2)17-23-21-11-15-33-27(21)25(28)22-12-16-32-26(22)23;/h4-8,18,20H,3,9-17H2,1-2H3;1H

InChI Key

NDCJJLCTCCTRGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(C)CC2=C3CCOC3=C(C4=C2OCC4)Br)C5=CC=CC=C5.Cl

Origin of Product

United States

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